Tetraammineplatinum(II) chloride hydrate

概要

説明

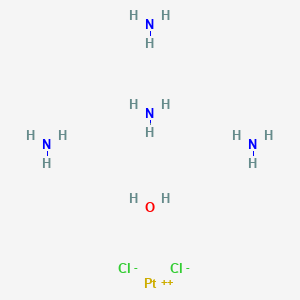

Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .

準備方法

Synthetic Routes and Reaction Conditions

Tetraammineplatinum(II) chloride hydrate can be synthesized by reacting ammonium chloroplatinate(IV) with ammonia. The reaction typically involves dissolving ammonium chloroplatinate(IV) in water, followed by the addition of ammonia solution. The mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Tetraammineplatinum(II) chloride hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state platinum complexes.

Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.

Major Products

Oxidation: Higher oxidation state platinum complexes.

Reduction: Lower oxidation state platinum complexes.

Substitution: Platinum complexes with different ligands.

科学的研究の応用

Catalytic Applications

Tetraammineplatinum(II) chloride hydrate is primarily utilized as a catalyst in various chemical reactions, including:

- Hydrogenation : Used for the addition of hydrogen to unsaturated bonds.

- Carbonylation : Facilitates the formation of carbonyl compounds from alkenes.

- Hydrosilylation : Catalyzes the reaction between silanes and alkenes.

- Hydroformylation : Converts alkenes into aldehydes using synthesis gas.

- Chiral Catalysis : Plays a role in asymmetric synthesis, crucial for producing enantiomerically pure compounds.

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Description | Application Example |

|---|---|---|

| Hydrogenation | Addition of H₂ to unsaturated hydrocarbons | Production of saturated fats |

| Carbonylation | Formation of carbonyl compounds | Synthesis of aldehydes |

| Hydrosilylation | Reaction between silanes and alkenes | Silicone polymer production |

| Hydroformylation | Conversion of alkenes to aldehydes | Synthesis of fatty aldehydes |

| Chiral Catalysis | Asymmetric synthesis for pharmaceuticals | Production of drugs |

Pharmaceutical Applications

TPC has notable pharmaceutical applications, particularly in cancer treatment. It is used as a precursor for the synthesis of platinum-based drugs, such as cisplatin and carboplatin, which are widely used in chemotherapy.

Case Study: Platinum-Based Chemotherapy

Research indicates that this compound can be transformed into active platinum drugs that target rapidly dividing cancer cells. The mechanism involves DNA cross-linking, which inhibits cell division and leads to apoptosis in cancerous cells.

Proteomics Research

In proteomics, TPC is employed for protein labeling and quantification. Its ability to form stable complexes with proteins allows researchers to track protein interactions and modifications.

Table 2: Applications in Proteomics

| Application Type | Description |

|---|---|

| Protein Labeling | Used for tagging proteins with detectable markers |

| Protein Quantification | Facilitates measurement of protein concentration |

| Protein Purification | Assists in isolating specific proteins from mixtures |

Environmental Applications

Recent studies have explored the use of TPC in environmental science, particularly in the removal of heavy metals from wastewater. Its catalytic properties can facilitate the reduction of toxic metal ions.

Case Study: Heavy Metal Remediation

A study demonstrated that TPC could effectively reduce chromium(VI) ions in contaminated water sources. The reduction process was enhanced by optimizing pH and temperature conditions, leading to significant decreases in metal ion concentration.

作用機序

The mechanism of action of tetraammineplatinum(II) chloride hydrate involves its ability to coordinate with various ligands and form stable complexes. The central platinum ion can interact with molecular targets, such as DNA in the case of anticancer drugs, leading to the formation of cross-links that inhibit DNA replication and transcription .

類似化合物との比較

Similar Compounds

Tetraamminepalladium(II) chloride monohydrate: Similar structure but with palladium instead of platinum.

Tetraammineplatinum(II) hydroxide hydrate: Similar structure but with hydroxide ligands instead of chloride.

Diamminedinitritoplatinum(II) solution: Contains two ammine and two nitrito ligands.

Uniqueness

Tetraammineplatinum(II) chloride hydrate is unique due to its specific ligand arrangement and its ability to serve as a versatile precursor for various platinum-based catalysts and complexes. Its applications in both homogeneous and heterogeneous catalysis, as well as its role in pharmaceutical research, highlight its importance in scientific research and industry .

生物活性

Tetraammineplatinum(II) chloride hydrate, commonly referred to as [Pt(NH₃)₄Cl₂]·xH₂O , is a platinum complex with significant biological activity, particularly in the context of cancer treatment. This compound is a precursor to various platinum-based chemotherapeutic agents, most notably cisplatin, which is widely used in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic applications.

- Molecular Formula : Cl₂H₁₂N₄Pt

- Molecular Weight : 334.11 g/mol

- Appearance : Crystalline powder, off-white to light yellow

- Solubility : Soluble in water, ethanol, and chloroform

This compound exerts its biological effects primarily through its ability to form DNA adducts. Upon activation within cells, the platinum complex binds to DNA, leading to cross-linking that disrupts DNA replication and transcription. This mechanism triggers cellular apoptosis, making it effective against rapidly dividing cancer cells.

Biological Activity and Therapeutic Applications

-

Antitumor Activity :

- This compound is utilized as a precursor in the synthesis of cisplatin and other platinum-based anticancer drugs. These compounds are particularly effective against various cancers, including testicular, ovarian, and lung cancers.

- Studies have shown that these platinum complexes induce apoptosis in cancer cells by activating p53-dependent pathways and inhibiting DNA repair mechanisms.

-

Toxicity Profile :

- While effective as an antitumor agent, this compound exhibits toxicity that can lead to side effects such as nephrotoxicity (kidney damage), neurotoxicity, and myelosuppression (bone marrow suppression).

- Research indicates that the toxicity of platinum compounds correlates with their solubility; water-soluble forms tend to be more toxic than insoluble forms due to higher bioavailability .

-

Case Studies :

- A study involving patients treated with cisplatin derived from tetraammineplatinum(II) chloride highlighted significant tumor regression in over 50% of cases with advanced testicular cancer .

- In animal models, administration of tetraammineplatinum(II) chloride showed a dose-dependent relationship between platinum concentration and tumor reduction rates .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

- Cellular Uptake : Research indicates that cellular uptake mechanisms involve passive diffusion and active transport processes mediated by membrane proteins.

- DNA Damage Response : Investigations into the DNA damage response pathways reveal activation of repair mechanisms that can lead to resistance against platinum-based therapies.

- Combination Therapies : Combining tetraammineplatinum(II) chloride with other chemotherapeutic agents has shown enhanced efficacy and reduced side effects in preclinical studies.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

azane;dichloroplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108374-32-9, 13933-33-0 | |

| Record name | Tetraammineplatinum(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?

A1: this compound serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The ultrasonic method employed in the study utilizes this compound along with carbon black and ethyl cellulose. The platinum compound loading and drying temperature are crucial factors influencing the properties of the final Pt/CB product.

Q2: How does the characterization of the synthesized Pt/CB powder connect to its potential applications?

A2: Characterization techniques like XRD, SEM, EDX, XRF, and TEM analyses help determine the chemical composition and microstructure of the Pt/CB powder. [] These factors directly impact the powder's electrical conductivity, a key property for applications like coating fluorine-doped tin oxide (FTO) conductive glasses. Understanding these properties is vital for optimizing the performance of Pt/CB coatings in various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。